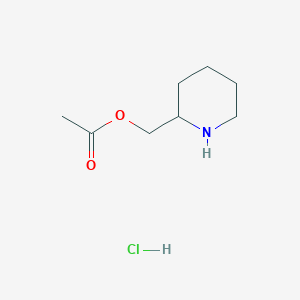
2-ピペリジンメチルアセテート塩酸塩
概要
説明
Piperidin-2-ylmethyl acetate hydrochloride is a chemical compound with the CAS Number: 1423027-74-0 . It has a molecular weight of 193.67 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of Piperidin-2-ylmethyl acetate hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .It is stored at a temperature of 4 degrees Celsius . The salt data is Cl .
科学的研究の応用
生物活性ピペリジンの合成
ピペリジン誘導体は、広範囲にわたる生物活性化合物を合成する上で非常に重要です。 合成プロセスには、多くの場合、様々な置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを生成する分子内反応と分子間反応が含まれます 。これらの反応は、医薬品開発やその他の生物学的な用途に使用される化合物の作成にとって重要です。
創薬における薬理学的用途
ピペリジン核は、創薬分野における基本的な構造です。2-ピペリジンメチルアセテート塩酸塩は、重要なファーマコフォアの特徴を持つ誘導体を生成するために使用することができます。 これらの誘導体は、抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、降圧剤、鎮痛剤、抗炎症剤、アルツハイマー病治療剤、抗精神病薬、抗凝固剤として応用されています .
抗癌作用
特定のピペリジン誘導体は、抗癌作用を示すことが確認されています。 これらは、細胞死の調節に関与するBcl-2やBax-2などのタンパク質のレベルを変えることで、癌細胞のアポトーシスを誘導することができます 。さらに、これらの化合物は血管新生と細胞周期の進行を阻害する可能性があり、癌治療研究において価値のあるものとなっています。
抗酸化活性
2-ピペリジンメチルアセテート塩酸塩から合成されたものも含めて、ピペリジン誘導体は、有望な抗酸化作用を示しています。 これらの化合物は、細胞構造に有害で、様々な疾患に関与するフリーラジカルを阻害または抑制することができます .
神経保護効果
研究によると、ピペリジン誘導体は神経保護効果を持つ可能性があり、アルツハイマー病などの神経変性疾患の治療に役立つ可能性があります。 これらの化合物は、神経経路の劣化を防ぎ、認知機能を向上させるのに役立つ可能性があります .
鎮痛と抗炎症の用途
ピペリジン誘導体は、鎮痛と抗炎症の潜在力についても研究されています。 これらの化合物は、痛みと炎症を軽減することを目的とした薬剤の製剤の一部となり、関節炎やその他の慢性的な痛みを伴う疾患の緩和に役立ちます .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
Piperidin-2-ylmethyl acetate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been shown to exhibit various pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . These interactions are often mediated through binding to specific enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Cellular Effects
Piperidin-2-ylmethyl acetate hydrochloride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been reported to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of signaling pathways that regulate cell growth and apoptosis. Additionally, piperidine derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Piperidin-2-ylmethyl acetate hydrochloride involves its interactions with biomolecules at the molecular level. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . For example, piperidine derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting antiproliferative effects on cancer cells . Additionally, these compounds can modulate the activity of signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-2-ylmethyl acetate hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable pharmacological activity over extended periods . The degradation of the compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to Piperidin-2-ylmethyl acetate hydrochloride in in vitro or in vivo studies has been associated with sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of Piperidin-2-ylmethyl acetate hydrochloride can vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent pharmacological effects . At lower doses, these compounds may exert beneficial effects such as anticancer or anti-inflammatory activity. At higher doses, they may cause toxic or adverse effects. For example, high doses of piperidine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Piperidin-2-ylmethyl acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolites can further interact with other enzymes or signaling molecules, leading to changes in cellular metabolism. Additionally, piperidine derivatives can influence the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of Piperidin-2-ylmethyl acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be transported across cell membranes by solute carrier transporters . Once inside the cell, these compounds can bind to intracellular proteins, leading to their localization in specific cellular compartments. The distribution of Piperidin-2-ylmethyl acetate hydrochloride within tissues can influence its pharmacological activity and toxicity .
Subcellular Localization
The subcellular localization of Piperidin-2-ylmethyl acetate hydrochloride can affect its activity and function. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, these compounds can be localized to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, piperidine derivatives can be targeted to mitochondria, where they can modulate energy production and apoptosis .
特性
IUPAC Name |
piperidin-2-ylmethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBKAZXFOWJPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)
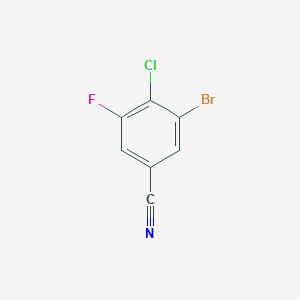
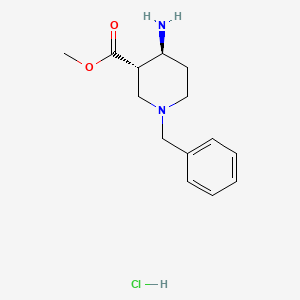

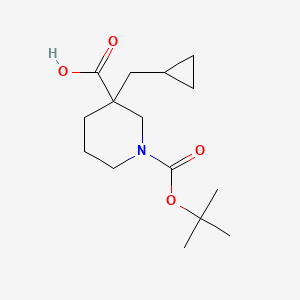
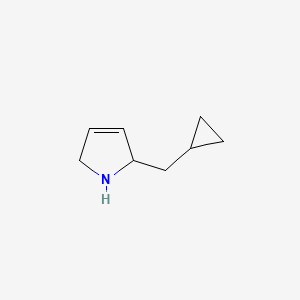


![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
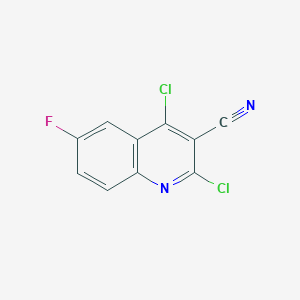


![3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469748.png)
![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)
